molecular formula C8H10O7 B582811 ES-Asa CAS No. 146623-27-0

ES-Asa

Cat. No.: B582811
CAS No.: 146623-27-0
M. Wt: 218.161
InChI Key: OXFYSKSQJRMLKU-RITPCOANSA-N
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Description

ES-Asa is a derivative of ascorbic acid (vitamin C) where the hydroxyl group is replaced by an ethyl ester group. This modification enhances the stability and lipophilicity of the compound, making it more suitable for various applications in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of saccharoascorbic acid ethyl ester typically involves the esterification of ascorbic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, which uses concentrated sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of saccharoascorbic acid ethyl ester may involve more efficient and scalable methods such as the use of immobilized lipase enzymes to catalyze the esterification reaction. This approach offers advantages such as milder reaction conditions, higher selectivity, and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

ES-Asa can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Ascorbic acid and ethanol.

    Oxidation: Dehydroascorbic acid.

    Reduction: Corresponding alcohol.

Mechanism of Action

The mechanism of action of saccharoascorbic acid ethyl ester involves its conversion to ascorbic acid in the body, where it exerts its effects as an antioxidant. Ascorbic acid scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage. It also plays a role in collagen synthesis, immune function, and the regeneration of other antioxidants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ES-Asa stands out due to its enhanced stability and lipophilicity compared to ascorbic acid. This makes it more suitable for applications where stability and solubility in non-polar solvents are crucial .

Properties

CAS No.

146623-27-0

Molecular Formula

C8H10O7

Molecular Weight

218.161

IUPAC Name

ethyl (2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetate

InChI

InChI=1S/C8H10O7/c1-2-14-7(12)5(11)6-3(9)4(10)8(13)15-6/h5-6,9-11H,2H2,1H3/t5-,6+/m1/s1

InChI Key

OXFYSKSQJRMLKU-RITPCOANSA-N

SMILES

CCOC(=O)C(C1C(=C(C(=O)O1)O)O)O

Synonyms

hex-2-enaro-1,4-lactone ethyl ester

Origin of Product

United States

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